[1-(Methylamino)cyclohexyl]methanol hydrochloride

Regiochemistry Building Block Synthesis Medicinal Chemistry

Procurement of regioisomeric or N-substituted cyclohexyl amino alcohol analogs often leads to inconsistent reactivity and purification challenges. This 1,1-geminal amino alcohol eliminates those variables. Key advantages: Enables sequential N-functionalization (e.g., Boc then O-silylation) not possible with dimethylamino analogs; The constrained bite angle of the geminal amino alcohol supports defined metal chelation geometry for catalyst or metallodrug synthesis; High aqueous solubility (>50 mg/mL) as a non-hygroscopic HCl salt ensures accurate stoichiometry in bioconjugation. Sourced with full COA and ISO 9001 certification, this building block meets documentation standards for GLP toxicology and patent filings.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 1258651-58-9
Cat. No. B1421876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Methylamino)cyclohexyl]methanol hydrochloride
CAS1258651-58-9
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCNC1(CCCCC1)CO.Cl
InChIInChI=1S/C8H17NO.ClH/c1-9-8(7-10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H
InChIKeyODCDNNWHSDNKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Characteristics


[1-(Methylamino)cyclohexyl]methanol hydrochloride (CAS 1258651-58-9) is a hydrochloride salt of a tertiary amino alcohol building block, belonging to the class of cyclohexyl-containing amino alcohols . It is characterized by a cyclohexyl ring substituted at the 1-position with both a hydroxymethyl (–CH2OH) and a methylamino (–NHCH3) group. The compound is supplied as a powder in ≥95% purity (HPLC) and is primarily utilized as a versatile synthetic intermediate for the preparation of tertiary amino alcohol derivatives and other functionalized molecules . Its structural features—a secondary amine and a primary alcohol on a quaternary carbon center—confer distinct reactivity profiles compared to its regioisomeric and N-substituted analogs.

Building Block Type
Geminal amino alcohol with secondary amine and primary alcohol on quaternary carbon
Salt Form
Hydrochloride salt for aqueous handling and reproducible stoichiometry
Synthetic Utility
Sequential N-protection and orthogonal diversification to tertiary amino alcohol libraries

Why Generic Substitution Fails


Generic substitution among cyclohexyl amino alcohols is unreliable due to the profound impact of subtle structural variations on downstream reactivity and product properties. The simultaneous presence of a secondary methylamino group and a primary hydroxymethyl group on the same cyclohexyl carbon (a geminal arrangement) creates a unique steric and electronic environment that directly influences nucleophilicity, hydrogen-bonding capacity, and chelation potential in subsequent transformations . Simply interchanging with the 4-substituted regioisomer, the dimethylamino analog, or the free base form alters reaction kinetics, product distribution, and purification requirements, thereby compromising synthetic reproducibility and final compound quality .

1-substituted geminal amino alcohol with constrained N···O proximity

4-substituted regioisomer with distal amino and hydroxy groups

Chelation geometry and N- vs. O-alkylation selectivity may shift; reaction outcomes may not transfer directly.

Secondary methylamino group supports N-protection and sequential functionalization

N,N-dimethyl tertiary amine; cannot undergo Boc/Fmoc protection

Synthetic diversification pathways may not reproduce; downstream library scope may be reduced.

Hydrochloride salt: high aqueous solubility and non-hygroscopic powder

Free base: limited water solubility and handling challenges

Solution preparation reproducibility and stoichiometric accuracy may differ; salt form may be required for aqueous reactions.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Position and Reactivity

The target compound features the methylamino and hydroxymethyl groups at the 1-position (geminal substitution), whereas the closest regioisomer [4-(methylamino)cyclohexyl]methanol (CAS 400898-77-3) bears these groups at the 1- and 4-positions, respectively. This positional difference eliminates the geminal steric compression and alters the electronic environment at the reactive amine center. In synthetic applications, geminal amino alcohols are known to exhibit distinct chelation-controlled reactivity and different N- vs. O-alkylation selectivity compared to their 1,4-disubstituted counterparts . No direct kinetic comparison has been published for these exact compounds, but the structural difference is quantifiable: the distance between the amine nitrogen and the hydroxyl oxygen is approximately 2.4 Å in the 1-substituted compound versus approximately 5.1 Å in the 4-substituted regioisomer (calculated from energy-minimized structures) .

N···O Proximity
Class-level
~2.4 Å (1,1-geminal) vs. ~5.1 Å (1,4-distal)
Regioisomeric geometry dictates chelation behavior
MMFF94 models; no experimental kinetic data
Regiochemistry Building Block Synthesis Medicinal Chemistry

N-Methyl vs. N,N-Dimethyl Substitution

The target compound contains a secondary methylamino group (–NHCH3), whereas [1-(dimethylamino)cyclohexyl]methanol (CAS 4368-61-0) contains a tertiary dimethylamino group (–N(CH3)2). The pKa of the conjugate acid for a secondary methylamino cyclohexane is approximately 10.6–10.8, while the tertiary dimethylamino analog exhibits a pKa of approximately 9.8–10.0, reflecting reduced basicity due to increased steric hindrance around the nitrogen lone pair [1]. This difference directly affects protonation state under physiological or mildly acidic conditions and alters nucleophilic reactivity in N-alkylation and reductive amination reactions. Additionally, the secondary amine can undergo selective mono-protection (e.g., Boc, Fmoc), whereas the tertiary amine is inert to such protections, limiting downstream diversification strategies .

Amine Basicity
Cross-study
pKa ~10.6–10.8 (secondary) vs. ~9.8–10.0 (tertiary)
Protonation state and N-protection feasibility differ
Data from structurally related cyclohexylamines
Amine Basicity Alkylation Selectivity Building Block Reactivity

Hydrochloride Salt vs. Free Base Form

The target compound is supplied as the hydrochloride salt, while the free base [1-(methylamino)cyclohexyl]methanol (CAS 1094071-92-7) is also commercially available. The hydrochloride salt exhibits significantly higher aqueous solubility (estimated >50 mg/mL in water at 25°C) compared to the free base, which has limited water solubility (<10 mg/mL) and is typically soluble only in organic solvents . The salt form also demonstrates superior solid-state stability under ambient storage conditions (RT, desiccated), whereas the free base is prone to gradual oxidation and discoloration upon prolonged storage. Critically, the hydrochloride salt is a non-hygroscopic powder that can be accurately weighed on standard analytical balances, while the free base is often a viscous oil or low-melting solid that complicates precise weighing and transfer .

Aqueous Solubility
Supporting
>50 mg/mL (HCl salt) vs.
Salt form supports reproducible aqueous reaction setup
Estimated from supplier physical form descriptions
QC Documentation
Supporting
COA, ISO 9001, full characterization vs. limited public QC
Traceable impurity profile for GLP-compliant research
Based on supplier disclosures; nominal purity comparable
Salt Form Selection Solubility Formulation Reproducibility

Supplier Purity and Batch Consistency

The hydrochloride salt from Enamine (distributed by Sigma-Aldrich) is provided with a Certificate of Analysis (COA) confirming ≥95% purity by HPLC, with actual batch purity typically exceeding 97% based on available COA data . In contrast, generic suppliers (e.g., Leyan, Achemblock) list purity at 97% or 98% but often lack detailed impurity profiles or standardized QC documentation. The Enamine-sourced material benefits from ISO 9001-certified quality systems and full analytical characterization (1H NMR, 13C NMR, LCMS), which is critical for GLP-compliant research and scale-up activities . While the absolute purity difference may appear marginal (95% vs. 97–98%), the documentation rigor and impurity traceability represent a meaningful differentiator for regulated environments.

QC Documentation
Supporting
COA, ISO 9001, full characterization vs. limited public QC
Traceable impurity profile for GLP-compliant research
Based on supplier disclosures; nominal purity comparable
Purity Assurance QC Documentation Procurement Reliability

Optimal Application Scenarios


Sequential N-Functionalization for Tertiary Amino Alcohol Libraries

The secondary methylamino group in this compound permits sequential N-functionalization (e.g., Boc protection followed by O-silylation, then N-deprotection and re-alkylation), a strategy inaccessible with the N,N-dimethyl analog . Researchers constructing focused libraries of tertiary amino alcohols for biological screening can leverage this orthogonal reactivity to generate diverse chemotypes from a single building block, as supported by the pKa and protection chemistry evidence in Section 3.

Geminal Amino Alcohol Ligands for Metal Chelation

The geminal 1,1-amino alcohol arrangement enables bidentate chelation to metal centers (e.g., Cu(II), Zn(II), Pd(II)) with a constrained bite angle distinct from 1,4-amino alcohols . This is relevant for the synthesis of chiral catalysts, MRI contrast agent precursors, or metallodrug candidates where chelation geometry directly influences catalytic activity or relaxivity. The regioisomeric evidence in Section 3 supports the selection of the 1-substituted compound over the 4-substituted analog for these applications.

Aqueous-Phase Bioconjugation with Hydrochloride Salt

The superior aqueous solubility (>50 mg/mL) and non-hygroscopic powder form of the hydrochloride salt make it the form of choice for bioconjugation reactions conducted in aqueous buffers (e.g., NHS ester coupling, reductive amination with biomolecules) . The free base's limited water solubility and handling difficulties introduce variability in stoichiometry and reaction kinetics, as detailed in the salt form comparison evidence.

GLP-Compliant Scale-Up with Full QC Documentation

When this building block is used in GLP toxicology studies, patent exemplification, or preclinical candidate synthesis, the Enamine/Sigma-Aldrich source (≥95% purity with full COA and ISO 9001 certification) provides the documentation rigor needed for regulatory and IP purposes . The QC evidence in Section 3 indicates that while generic suppliers may offer marginally higher nominal purity, the absence of documented impurity profiles and quality system certification poses a risk for regulated workflows.

Application
Selection Property
Validation Focus
Sequential N‑Functionalization for Amino Alcohol Libraries
Secondary amine orthogonality
Protection/deprotection reproducibility and diversification yield
Geminal Amino Alcohol Ligands for Metal Chelation
Constrained 1,1‑amino alcohol geometry
Chelation stoichiometry and catalytic activity in target complexes
Aqueous‑Phase Bioconjugation
Hydrochloride salt solubility
Solution homogeneity and stoichiometric control in buffer systems
GLP‑Compliant Scale‑Up and Patent Exemplification
Full QC documentation and ISO 9001 source
Impurity traceability and batch‑to‑batch consistency
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